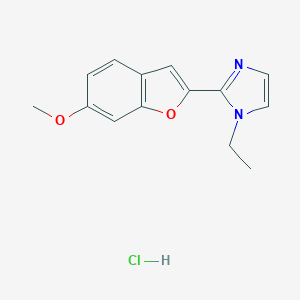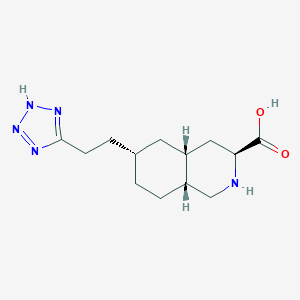![molecular formula C9H17NO2 B115778 Tert-butyl N-[(E)-but-2-enyl]carbamate CAS No. 144019-19-2](/img/structure/B115778.png)
Tert-butyl N-[(E)-but-2-enyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(E)-but-2-enyl]carbamate, also known as tBoc-allylglycine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Tert-butyl N-[(E)-but-2-enyl]carbamateycine is not fully understood. However, it is believed to act as a competitive inhibitor of glycine receptors in the central nervous system. This inhibition leads to the modulation of neurotransmitter release, which can have various effects on neuronal activity.
Biochemical and Physiological Effects
Tert-butyl N-[(E)-but-2-enyl]carbamateycine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Tert-butyl N-[(E)-but-2-enyl]carbamateycine can modulate the release of neurotransmitters such as glutamate and GABA. It has also been shown to affect the activity of ion channels and transporters. In vivo studies have demonstrated that Tert-butyl N-[(E)-but-2-enyl]carbamateycine can affect behavior, cognition, and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tert-butyl N-[(E)-but-2-enyl]carbamateycine is its stability and ease of deprotection, which makes it a useful tool for peptide synthesis. It is also relatively easy to obtain and has a low cost. However, Tert-butyl N-[(E)-but-2-enyl]carbamateycine has some limitations in lab experiments. It has been shown to have low solubility in water, which can limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research of Tert-butyl N-[(E)-but-2-enyl]carbamateycine. One potential direction is the development of new synthetic methods for Tert-butyl N-[(E)-but-2-enyl]carbamateycine that can improve its solubility and purity. Another direction is the investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and its effects on neuronal activity.
Conclusion
In conclusion, Tert-butyl N-[(E)-but-2-enyl]carbamateycine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its stability and ease of deprotection make it a useful tool for peptide synthesis, while its effects on neurotransmitter release and neuronal activity have potential therapeutic applications. Further research is needed to fully understand its mechanism of action and its effects on the body.
Synthesemethoden
The synthesis of Tert-butyl N-[(E)-but-2-enyl]carbamateycine involves the reaction of tert-butyl carbamate with allyl bromide, followed by deprotection of the resulting compound using trifluoroacetic acid. This method has been widely used in the laboratory for the preparation of Tert-butyl N-[(E)-but-2-enyl]carbamateycine in high yields and purity.
Wissenschaftliche Forschungsanwendungen
TBoc-allylglycine has been extensively used in scientific research for various applications. One of the most notable applications is in the synthesis of peptides and proteins. Tert-butyl N-[(E)-but-2-enyl]carbamateycine is commonly used as a protected amino acid in peptide synthesis due to its stability and ease of deprotection. It has also been used in the synthesis of cyclic peptides and peptidomimetics.
Eigenschaften
CAS-Nummer |
144019-19-2 |
|---|---|
Produktname |
Tert-butyl N-[(E)-but-2-enyl]carbamate |
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
tert-butyl N-[(E)-but-2-enyl]carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5-6H,7H2,1-4H3,(H,10,11)/b6-5+ |
InChI-Schlüssel |
YQEOMPQSOWBOME-AATRIKPKSA-N |
Isomerische SMILES |
C/C=C/CNC(=O)OC(C)(C)C |
SMILES |
CC=CCNC(=O)OC(C)(C)C |
Kanonische SMILES |
CC=CCNC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, 2-butenyl-, 1,1-dimethylethyl ester, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B115695.png)


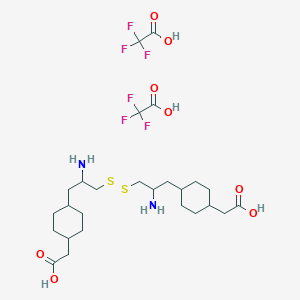
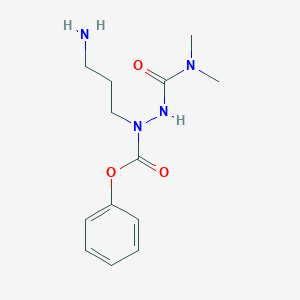
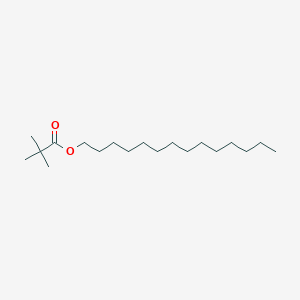
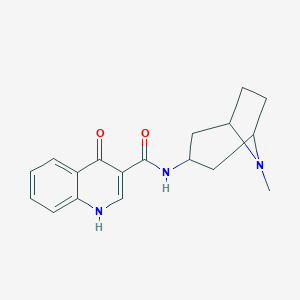
![(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B115708.png)
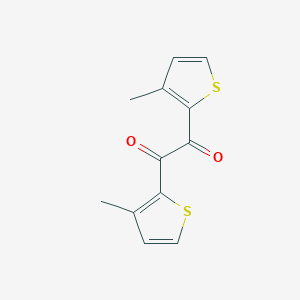
![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)
